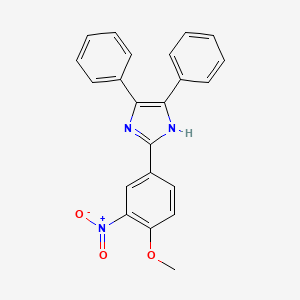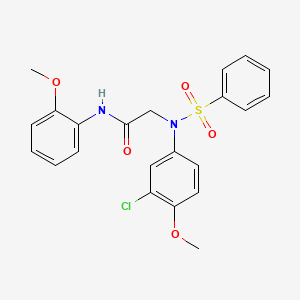![molecular formula C15H13Cl2NO4S B3455566 methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate](/img/structure/B3455566.png)
methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate is an organic compound that belongs to the class of benzenesulfonamide derivatives This compound is characterized by the presence of a benzenesulfonyl group attached to a dichloroaniline moiety, which is further linked to a methyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate typically involves a multi-step process. One common method starts with the sulfonylation of 3,4-dichloroaniline using benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms N-(benzenesulfonyl)-3,4-dichloroaniline. The next step involves the esterification of the resulting compound with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl or dichloroaniline moieties are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate involves its interaction with specific molecular targets. For instance, as an hNE inhibitor, the compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is crucial in reducing inflammation and tissue damage in conditions like ARDS . The binding mode typically involves interactions with key amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.
Comparaison Avec Des Composés Similaires
Methyl 2-(4-bromobenzenesulfonamido)acetate: This compound shares a similar structure but with a bromine atom instead of chlorine.
N-(Benzenesulfonyl)-3,4-dichloroaniline: This is a precursor in the synthesis of the target compound and lacks the methyl acetate group.
Uniqueness: Methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichloroaniline moiety enhances its binding affinity to certain enzymes, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-22-15(19)10-18(11-7-8-13(16)14(17)9-11)23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNCZUCHIJCOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{4-[(4-fluorobenzoyl)amino]phenoxy}benzoic acid](/img/structure/B3455486.png)

![5-bromo-2-[(4-methoxyphenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3455497.png)


![2-{[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3455508.png)
![9-[5-(2-chlorophenyl)furan-2-yl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione](/img/structure/B3455509.png)
![2-[2-methoxy-4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetic acid](/img/structure/B3455513.png)

![(3Z)-6-BROMO-3-{2-[(3Z)-6-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZIN-1-YLIDENE}-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B3455522.png)
![4-O-[2-[(4-methoxy-4-oxobutanoyl)amino]-5-methylphenyl] 1-O-methyl butanedioate](/img/structure/B3455523.png)



